molecular formula C12H24O2 B14584710 3-(tert-Butoxymethyl)heptan-4-one CAS No. 61478-24-8

3-(tert-Butoxymethyl)heptan-4-one

Cat. No.: B14584710
CAS No.: 61478-24-8
M. Wt: 200.32 g/mol
InChI Key: KAISWQFSHBRIQL-UHFFFAOYSA-N
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Description

3-tert-butoxymethyl-heptan-4-one is an organic compound with the molecular formula C12H24O2. It is characterized by the presence of a tert-butoxymethyl group attached to a heptan-4-one backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butoxymethyl-heptan-4-one typically involves the reaction of a heptanone derivative with tert-butyl alcohol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product. Commonly used acid catalysts include sulfuric acid and hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of 3-tert-butoxymethyl-heptan-4-one can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-tert-butoxymethyl-heptan-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The tert-butoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-tert-butoxymethyl-heptan-4-one finds applications in several scientific research areas:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound can be employed in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems, often utilizes this compound.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 3-tert-butoxymethyl-heptan-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxymethyl group can enhance the compound’s binding affinity to these targets, thereby modulating their activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    3-tert-butoxymethyl-heptane: Lacks the ketone group, resulting in different reactivity and applications.

    3-tert-butoxymethyl-hexan-4-one: Similar structure but with a shorter carbon chain, affecting its physical and chemical properties.

    3-tert-butoxymethyl-octan-4-one: Longer carbon chain, leading to variations in solubility and reactivity.

Uniqueness

3-tert-butoxymethyl-heptan-4-one is unique due to its specific combination of a tert-butoxymethyl group and a heptan-4-one backbone. This structure imparts distinct reactivity and makes it a valuable compound in various research and industrial applications.

Properties

CAS No.

61478-24-8

Molecular Formula

C12H24O2

Molecular Weight

200.32 g/mol

IUPAC Name

3-[(2-methylpropan-2-yl)oxymethyl]heptan-4-one

InChI

InChI=1S/C12H24O2/c1-6-8-11(13)10(7-2)9-14-12(3,4)5/h10H,6-9H2,1-5H3

InChI Key

KAISWQFSHBRIQL-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C(CC)COC(C)(C)C

Origin of Product

United States

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